molecular formula C20H21N3O3S2 B2446905 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 922462-10-0

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2446905
CAS No.: 922462-10-0
M. Wt: 415.53
InChI Key: HWEBFSIEEPGCDE-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole chemotype, a class of compounds investigated for their immunostimulatory properties in vaccine research . Compounds within this structural class have been identified from high-throughput screens as promoters of sustained NF-κB activation, a key signaling pathway in innate immunity . Research indicates that such molecules can function as co-adjuvants, significantly enhancing the immune response elicited by established adjuvants like Monophosphoryl lipid A (MPLA) . In preclinical vaccination models, select analogs have demonstrated an ability to boost antigen-specific antibody titers, highlighting their potential value in developing vaccines against emerging infectious diseases . The molecular structure incorporates a benzamidothiazole core, a privileged scaffold in medicinal chemistry known for its relevance in drug discovery . The specific pattern of substituents, including the 4,5-dimethylthiazole and the N-ethyl-N-phenylsulfamoyl group, is critical for its bioactivity, as systematic structure-activity relationship (SAR) studies have shown that modifications to these regions can profoundly impact potency and specificity . This product is intended for research purposes to further explore the mechanism of action and therapeutic potential of this compound class. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-4-23(17-8-6-5-7-9-17)28(25,26)18-12-10-16(11-13-18)19(24)22-20-21-14(2)15(3)27-20/h5-13H,4H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEBFSIEEPGCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Substitution Reactions:

    Formation of the Benzamide Moiety: The benzamide group can be introduced through acylation reactions involving benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the benzamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethylthiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
  • N-(4,5-dimethylthiazol-2-yl)-4-(N-ethyl-N-p-tolylsulfamoyl)benzamide
  • N-(4,5-dimethylthiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)aniline

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its unique structure might also influence its solubility, stability, and overall pharmacokinetic properties.

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H20N2O2S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

It features a thiazole ring and a sulfonamide moiety, which are known for their biological activities. The presence of the thiazole group is particularly relevant due to its role in various pharmacological effects.

  • Antimicrobial Activity :
    • The thiazole derivatives have been shown to exhibit significant antimicrobial properties. Studies indicate that modifications in the thiazole structure can enhance activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties :
    • Research has demonstrated that compounds similar to this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, benzamide derivatives have been linked to inhibition of RET kinase activity, which is critical in certain cancers .
  • Antimalarial Activity :
    • A series of thiazole analogs were evaluated for their antimalarial properties against Plasmodium falciparum. The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring significantly enhance antimalarial potency .

Biological Activity Data

Activity TypeTarget Organism/Cell TypeEfficacyReference
AntimicrobialMRSAHigh potency
AnticancerRET KinaseModerate to high inhibition
AntimalarialPlasmodium falciparumSignificant activity
LeishmanicidalLeishmania infantumPromising results

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of various thiazole derivatives, including this compound against clinical isolates of MRSA. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
  • Cancer Cell Proliferation :
    • In vitro studies using cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis through a caspase-dependent pathway. This indicates potential as a lead compound for cancer therapy.
  • Leishmaniasis Treatment :
    • In a recent investigation into leishmanicidal agents, compounds derived from thiazole structures demonstrated cytotoxicity against Leishmania species while maintaining low toxicity to mammalian cells. This highlights their potential as novel therapeutic agents for treating leishmaniasis .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:
Key parameters include:

  • Reaction temperature : Elevated temperatures (e.g., 80–120°C) enhance reaction rates but must avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst use : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps .
  • Reaction time monitoring : Use TLC or HPLC to track completion and minimize side products .

Basic: Which analytical methods are recommended to confirm purity and structural integrity?

Answer:

  • NMR spectroscopy : For verifying substituent positions (e.g., ethyl and phenyl groups on sulfamoyl) .
  • HPLC : To assess purity (>95% preferred) and quantify byproducts .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., M+ = 480.6 g/mol) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Modify substituents : Replace ethyl with methyl/propyl groups to assess sulfamoyl flexibility .
  • Incorporate bioisosteres : Substitute thiazole with oxadiazole to evaluate heterocycle impact on activity .
  • Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding to targets like EGFR or bacterial enzymes .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

  • Dose-response assays : Test across concentrations (1–100 µM) to identify therapeutic windows .
  • Structural analogs : Compare activity of derivatives (e.g., dichlorophenyl vs. methoxyphenyl variants) .
  • Mechanistic profiling : Use transcriptomics to identify pathway-specific effects (e.g., apoptosis vs. membrane disruption) .

Basic: What in vitro screening approaches are suitable for initial biological evaluation?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 .
  • Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) .

Advanced: What strategies address challenges in target identification for this compound?

Answer:

  • Proteomic pull-down assays : Use biotinylated analogs to isolate binding partners .
  • CRISPR-Cas9 screens : Knockout candidate genes to identify resistance mechanisms .
  • Thermal shift assays : Monitor protein stability shifts upon compound binding .

Basic: How to characterize metabolic stability and degradation products?

Answer:

  • In vitro microsomal assays : Use liver microsomes (human/rat) with LC-MS to identify phase I/II metabolites .
  • Forced degradation studies : Expose to heat, light, or pH extremes, then analyze via HPLC-DAD .

Advanced: How to optimize solubility without compromising bioactivity?

Answer:

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .
  • Salt formation : Test hydrochloride or sodium salts for improved crystallinity .

Basic: What discrepancies exist between in vitro and in vivo efficacy data, and how are they addressed?

Answer:

  • Pharmacokinetic profiling : Measure bioavailability and half-life in rodent models .
  • Formulation adjustments : Use liposomal encapsulation to enhance tissue penetration .

Advanced: What methods validate enzyme inhibition mechanisms (e.g., competitive vs. non-competitive)?

Answer:

  • Kinetic assays : Measure Vmax/Km shifts under varying substrate concentrations .
  • X-ray crystallography : Resolve compound-enzyme co-structures (e.g., PDB deposition) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .

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